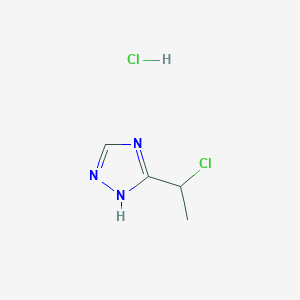

![molecular formula C18H24N4O4S B2574882 N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide CAS No. 688054-95-7](/img/structure/B2574882.png)

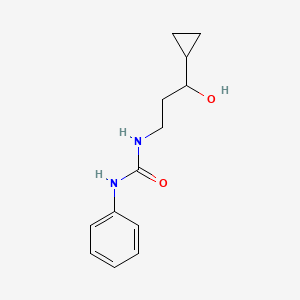

N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide” is a complex organic molecule. It contains a quinazolinone ring, which is a type of heterocyclic compound . The molecule also contains a diethylaminoethyl group, which is a type of amine .

Molecular Structure Analysis

The molecular formula of this compound is C18H24N4O4S, with an average mass of 392.473 Da . It contains several functional groups, including a quinazolinone ring, a thioxo group, a dioxolo group, and a diethylaminoethyl group .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- The reactions of anthranilamide with isocyanates have led to the facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing a method for constructing complex quinazoline derivatives from simpler precursors (Chern et al., 1988).

- A study explored the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, highlighting the anticancer potential of such compounds across various cancer cell lines (Mohamed et al., 2016).

- Research on acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system, has shown significant cytotoxic effects on cancer cell lines resistant to traditional chemotherapy, indicating potential for novel anticancer therapies (Gomez-Monterrey et al., 2011).

Biological Activities and Applications

- Certain quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential against a variety of microorganisms (Özyanik et al., 2012).

- A series of novel 6-fluoro-7-(cyclic amino)-2-(thioxo or oxo)-3-substituted quinazolin-4-ones were synthesized and evaluated for their antibacterial activity but showed moderate activity against DNA-PK at 10 µM, underscoring the nuanced biological activities of such compounds (Heppell et al., 2015).

Pharmacological Characterization

- Quinazolinone-arylpiperazine derivatives have been studied as α1-adrenoreceptor antagonists, providing insights into the development of compounds for the treatment of hypertension and other cardiovascular disorders (Abou-Seri et al., 2011).

Direcciones Futuras

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, and its potential biological activities. Given the biological activities of other quinazolinone derivatives, it could be interesting to explore whether this compound has similar activities .

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-3-21(4-2)8-6-19-16(23)5-7-22-17(24)12-9-14-15(26-11-25-14)10-13(12)20-18(22)27/h9-10H,3-8,11H2,1-2H3,(H,19,23)(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWGDKRJZNOFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

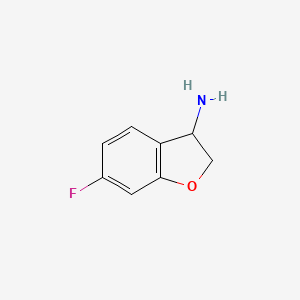

![6-(4-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B2574800.png)

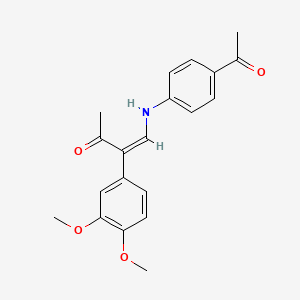

![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)

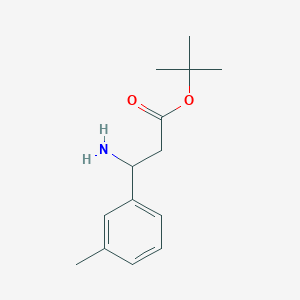

![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574810.png)

![Ethyl 6-methyl-2-(2-phenoxyacetamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2574814.png)

![2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2574815.png)

![N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide](/img/structure/B2574819.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2574820.png)